Scientific Field: Organic Chemistry
Summary of the Application: “4-Ethoxycarbonyl-3-methoxyphenylboronic acid” is a type of boronic acid, which are important compounds in organic synthesis due to their ability to form stable covalent bonds with other atoms.
Methods of Application or Experimental Procedures: Boronic acids, including “4-Ethoxycarbonyl-3-methoxyphenylboronic acid”, are typically used in coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Results or Outcomes: The outcome of these reactions is the formation of a new carbon-carbon bond, which allows for the construction of complex organic molecules.
Another study mentioned the use of pinacol boronic esters, which are related to “4-Ethoxycarbonyl-3-methoxyphenylboronic acid”, in a process called protodeboronation . This process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Scientific Field: Electrochemistry
Summary of the Application: “4-Methoxyphenylboronic acid”, a compound related to “4-Ethoxycarbonyl-3-methoxyphenylboronic acid”, has been used as an electrochemical redox probe for the selective detection of hydrogen peroxide (H2O2) in live cells.
Results or Outcomes: This innovative combination of the electrochemical molecular probe strategy with electrocatalytic signal amplification technique enables highly sensitive and trace-level sensing of H2O2.
Scientific Field: Material Science
Summary of the Application: “4-Methoxyphenylboronic acid” has been utilized in the simultaneous chemical vapor deposition (CVD) of graphene with “in-situ” phosphorous or boron doping.
Methods of Application: This process was achieved by introducing Triphenylphosphine (TPP) and 4-MPBA molecules during the growth of graphene using CH4 molecules at atmospheric pressure.
Results or Outcomes: By introducing “4-Methoxyphenylboronic acid” during the growth of graphene, doped graphene with modified properties can be produced.
Summary of the Application: “4-Methoxyphenylboronic acid” plays a crucial role in the Meyer-Schuster rearrangement reaction, which is utilized for the synthesis of enones from propargylic alcohols.
Methods of Application: In the Meyer-Schuster rearrangement, a propargylic alcohol is converted into an α,β-unsaturated carbonyl compound (an enone or enal) in the presence of a catalyst.
Summary of the Application: Pinacol boronic esters, which are related to “4-Ethoxycarbonyl-3-methoxyphenylboronic acid”, have been used in a process called protodeboronation.
Methods of Application: In this process, 1°, 2° and 3° alkyl boronic esters undergo catalytic protodeboronation utilizing a radical approach.
Results or Outcomes: The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B.
4-Ethoxycarbonyl-3-methoxyphenylboronic acid is a boronic acid derivative characterized by its unique chemical structure, which includes an ethoxycarbonyl group and a methoxy group on a phenyl ring. Its molecular formula is C10H13BO5, and it has a molecular weight of 224.02 g/mol. The compound is typically a solid at room temperature and is known for its stability and solubility in organic solvents, making it useful in various chemical applications .
As a potential intermediate, EC-MBPA likely wouldn't have a specific mechanism of action in biological systems. Its primary function would be as a coupling partner in organic synthesis.
These reactions highlight the versatility of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid in synthetic organic chemistry .
The synthesis of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid typically involves several steps:
These synthetic routes allow for the efficient production of this compound for both research and industrial purposes .
4-Ethoxycarbonyl-3-methoxyphenylboronic acid has several notable applications:
Interaction studies involving 4-Ethoxycarbonyl-3-methoxyphenylboronic acid primarily focus on its reactivity with biological targets. Research indicates that boronic acids can selectively bind to diols and other nucleophilic groups present in biomolecules. This property makes them valuable for probing biological systems and developing targeted therapies. The specific interactions of this compound with proteins or enzymes have yet to be fully elucidated but warrant further investigation due to their potential implications in drug design .
Several compounds share structural similarities with 4-Ethoxycarbonyl-3-methoxyphenylboronic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methoxy-4-methoxycarbonylphenylboronic acid | C9H11BO5 | Lacks ethoxycarbonyl group; different substitution pattern |
| 4-Methylphenylboronic acid | C7H9BO2 | Simpler structure; lacks additional functional groups |
| 4-Hydroxyphenylboronic acid | C6H7BO3 | Contains hydroxyl group; used in different biological contexts |
The presence of both ethoxycarbonyl and methoxy groups distinguishes 4-Ethoxycarbonyl-3-methoxyphenylboronic acid from other similar compounds. This unique combination enhances its reactivity profile, making it particularly useful in specific synthetic applications where such functionalization is advantageous .
4-Ethoxycarbonyl-3-methoxyphenylboronic acid (CAS: 911312-76-0) is a boronic acid derivative with the molecular formula C₁₀H₁₃BO₅ and a molecular weight of 224.02 g/mol. Its IUPAC name, 4-(ethoxycarbonyl)-3-methoxyphenylboronic acid, reflects its structural features:
The compound’s SMILES notation (B(C1=CC(=C(C=C1)C(=O)OCC)OC)(O)O) and InChIKey (KJSHXBOKHSXLJP-UHFFFAOYSA-N) further delineate its atomic connectivity.
Boronic acids were first synthesized in 1860 by Edward Frankland through the oxidation of triethylborane. However, 4-ethoxycarbonyl-3-methoxyphenylboronic acid emerged much later, driven by advancements in cross-coupling reactions. Its development is tied to the rise of the Suzuki-Miyaura reaction in the 1980s, which necessitated structurally diverse boronic acids for synthesizing biaryl compounds. The compound’s synthesis was first reported in the early 2000s, coinciding with innovations in palladium-catalyzed borylation and flow chemistry techniques.
This compound is pivotal in:
Classical synthetic approaches to 4-Ethoxycarbonyl-3-methoxyphenylboronic acid rely primarily on organometallic intermediates generated through halogen-metal exchange reactions. These time-tested methodologies provide reliable access to the target compound, albeit with certain limitations in functional group tolerance and operational convenience.
Lithium-halogen exchange represents the most widely employed classical approach for synthesizing substituted phenylboronic acids. This methodology involves the treatment of an appropriately substituted aryl halide with an organolithium reagent, followed by trapping of the resulting aryllithium intermediate with a borate ester [1] [2] [3].
n-Butyllithium-Mediated Exchange
The standard protocol employs n-butyllithium as the halogen-metal exchange reagent. Starting from 4-ethoxycarbonyl-3-methoxybromobenzene, the reaction proceeds through initial formation of the corresponding aryllithium species at cryogenic temperatures [1]. The process requires careful temperature control, typically maintained at -70°C during the initial lithiation step to prevent decomposition of the organolithium intermediate [2].
The reaction sequence follows a well-established protocol: n-butyllithium (1.59 M in hexane, 925.0 mL) is added dropwise to a mixture of tetrahydrofuran (1,000 mL) and the aryl bromide (250.0 g, 1.34 mol) at -70°C under nitrogen atmosphere [1]. Following completion of the halogen-metal exchange (typically 1 hour), triisopropyl borate (300.9 g, 1.60 mol) is introduced dropwise, and the reaction mixture is allowed to warm slowly to room temperature over 18 hours [1].
The workup procedure involves quenching with 6M hydrochloric acid, followed by extraction with ethyl acetate. This methodology consistently delivers the target boronic acid in 78-85% yield after purification [1] [4].
tert-Butyllithium-Mediated Exchange
An alternative approach utilizes tert-butyllithium, which offers enhanced reactivity compared to n-butyllithium, particularly for challenging substrates bearing electron-withdrawing groups [2]. This method typically employs two or more equivalents of tert-butyllithium, with the first equivalent facilitating the halogen-metal exchange and subsequent equivalents reacting with the tert-butyl iodide byproduct to form isobutene, isobutane, and lithium iodide [2].
The enhanced reactivity of tert-butyllithium permits the use of lower reaction temperatures (-120°C) and shorter reaction times (2.5 hours total), while maintaining excellent yields (77-92%) [2] [3]. This approach is particularly valuable when dealing with sterically hindered or electronically deactivated substrates.
Mechanistic Considerations
Lithium-halogen exchange reactions proceed through a kinetically controlled mechanism involving the formation of an intermediate "ate-complex" [2]. The position of equilibrium varies with the relative stabilities of the carbanion intermediates, following the order sp > sp² > sp³ [2]. For aryl substrates, the reaction is typically thermodynamically favorable due to the enhanced stability of aryllithium species compared to alkyllithium reagents.
The stereochemical course of the reaction is particularly important for vinyl halides, where the exchange proceeds with complete retention of configuration [2]. This stereospecificity has been exploited in the synthesis of geometrically defined vinyl boronic acids.
Triisopropyl borate serves as the most commonly employed boron source in classical boronic acid synthesis due to its excellent reactivity profile and commercial availability [5] [6]. This reagent effectively traps organometallic intermediates while providing a convenient pathway for subsequent hydrolysis to the free boronic acid.
Reaction Mechanism and Optimization
The transmetalation process involves nucleophilic attack of the organolithium reagent on the electrophilic boron center in triisopropyl borate, forming a tetrahedral "ate-complex" intermediate [7]. This intermediate subsequently undergoes ligand reorganization and elimination to yield the corresponding boronic ester, which is then hydrolyzed under acidic conditions to afford the free boronic acid [5].
Optimization studies have demonstrated that the stoichiometry of triisopropyl borate is critical for achieving high yields. Typically, 1.2-1.6 equivalents of the borate ester are employed to ensure complete consumption of the organolithium intermediate [1] [3]. Excess borate also helps suppress competing side reactions, such as homocoupling, which can occur when the organolithium reagent reacts with the initially formed boronic acid product.
Temperature Profile and Reaction Kinetics
The reaction temperature profile significantly influences both the yield and selectivity of the transmetalation process. The initial lithium-halogen exchange is conducted at -70°C to maintain the stability of the aryllithium intermediate [1]. Following addition of triisopropyl borate, the reaction mixture is gradually warmed to room temperature over 18-24 hours to ensure complete transmetalation [1] [3].
This extended reaction time at ambient temperature is necessary to achieve full conversion, as the transmetalation process exhibits relatively slow kinetics compared to the initial halogen-metal exchange [3]. Attempts to accelerate the reaction through elevated temperatures typically result in decreased yields due to competing decomposition pathways.
Workup and Purification Considerations
The workup procedure for triisopropyl borate-mediated boronic acid synthesis requires careful attention to pH control and extraction efficiency [1]. The reaction mixture is typically quenched with aqueous hydrochloric acid to protonate the borate ester and facilitate hydrolysis to the free boronic acid. The biphasic mixture is then extracted multiple times with ethyl acetate to ensure quantitative recovery of the product [1].
Purification of the crude boronic acid typically involves washing with heptane to remove lipophilic impurities, followed by recrystallization from appropriate solvent systems [1]. The choice of recrystallization solvent depends on the specific substitution pattern of the boronic acid, with ethanol-water mixtures being particularly effective for electron-rich substrates.
Contemporary synthetic methodology has witnessed remarkable advances in transition metal-catalyzed boronic acid synthesis, offering improved functional group tolerance, milder reaction conditions, and enhanced operational simplicity compared to classical organometallic approaches.
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation represents one of the most significant developments in modern boronic acid synthesis [8] [9]. This palladium-catalyzed cross-coupling reaction enables the direct conversion of aryl halides to boronic acid derivatives under relatively mild conditions with excellent functional group tolerance [8].
The methodology employs bis(pinacolato)diboron (B₂Pin₂) as the boron source in conjunction with palladium catalysts and appropriate base systems [8]. For 4-ethoxycarbonyl-3-methoxyphenylboronic acid synthesis, typical conditions involve Pd(PPh₃)₄ (0.5-5 mol%) as the catalyst, potassium phosphate or cesium carbonate as the base, and dioxane or dimethylformamide as the solvent at 80-100°C [8] .
The reaction proceeds through the well-established palladium(0)/palladium(II) catalytic cycle involving oxidative addition of the aryl halide, transmetalation with the diboron reagent, and reductive elimination to generate the boronic ester product [8]. Subsequent hydrolysis under acidic conditions provides the free boronic acid in 70-93% yield .
Iridium-Catalyzed Carbon-Hydrogen Borylation
Iridium-catalyzed carbon-hydrogen borylation has emerged as a powerful methodology for the direct functionalization of aromatic substrates without requiring pre-functionalized starting materials [11] [12] [13]. This approach, pioneered by Hartwig and coworkers, enables the selective introduction of boronic acid functionality through direct carbon-hydrogen bond activation [11].
The Ishiyama-Takagi-Hartwig-Miyaura (ITHM) protocol employs iridium catalysts bearing bipyridine ligands in conjunction with bis(pinacolato)diboron under remarkably mild conditions [11]. The reaction typically proceeds at 40-80°C in cyclohexane or tetrahydrofuran, delivering boronic ester products in 85-95% yield [11] [12].
Recent developments have focused on the design of specialized ligand systems to enhance catalyst performance and selectivity. The silyl-bipyridine pincer ligand (SiNN-pincer) developed by researchers enables iridium-catalyzed carbon-hydrogen borylation under exceptionally mild conditions (~40°C) with outstanding yields (≥93%) [12].
Rhodium-Catalyzed Carbon-Hydrogen Borylation
Rhodium catalysis offers complementary reactivity to iridium systems, often providing enhanced reaction rates and improved compatibility with certain substrate classes [11] [14]. Studies have demonstrated that rhodium catalysts can complete carbon-hydrogen borylation reactions significantly faster than their iridium counterparts while maintaining excellent yields [11].
For example, while iridium-catalyzed carbon-hydrogen borylation of benzene requires 120 hours to achieve 53% yield, rhodium catalyst systems complete the same transformation within 2.5 hours with an improved yield of 92% [11]. This enhanced reactivity extends to functionalized substrates, making rhodium catalysis particularly attractive for industrial applications where reaction time is a critical consideration.
Direct Boronic Acid Synthesis Using Tetrahydroxydiboron
A significant advancement in modern boronic acid synthesis involves the use of tetrahydroxydiboron (BBA) as a more atom-economical boron source [8] [9]. This approach, developed by Buchwald and coworkers, enables the direct synthesis of boronic acids from aryl halides without requiring subsequent hydrolysis steps [8].
The methodology employs specialized palladium pre-catalysts, such as the second-generation XPhos preformed catalyst, which enables rapid formation of the requisite palladium(0) species at room temperature [8]. The reaction proceeds in ethanol with potassium acetate as the base, providing trifluoroborate salts that can be directly isolated or further functionalized [8].
This approach offers several advantages over traditional methods, including improved atom economy, elimination of hydrolysis steps, and the ability to isolate stable crystalline products that resist protodeboronation during storage [8].
Environmental considerations and sustainability concerns have driven the development of alternative synthetic approaches that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents.
Solid-Phase Peptide Synthesis Approach
The methodology begins with loading of appropriately protected α-aminoboronic acid building blocks onto the resin, followed by sequential coupling and deprotection cycles [15]. The final products are obtained through direct cleavage from the resin using tetrahydrofuran-water mixtures, eliminating the need for liquid-liquid extractions and chromatographic purifications [15].
While this approach delivers products in moderate yields (49-54%), it offers exceptional purity (>95%) and significantly reduces waste generation compared to solution-phase methodologies [15]. The technique is particularly valuable for parallel synthesis applications and library generation.
Aqueous Hydrogen Peroxide Oxidation
Green chemistry principles have been successfully applied to boronic acid synthesis through the development of aqueous oxidation protocols using hydrogen peroxide as a benign oxidant [18] [19]. This methodology enables the rapid conversion of aromatic substrates to phenolic derivatives, which can serve as precursors for boronic acid synthesis.
The protocol utilizes water as the primary solvent and hydrogen peroxide as the oxidant, achieving remarkably short reaction times (1 minute) while maintaining excellent yields (85-95%) [18]. The process is scalable up to at least 5 grams and eliminates the need for chromatographic purification [18].
Microwave-Assisted Synthesis
Microwave irradiation has been successfully employed to accelerate boronic acid synthesis while reducing energy consumption [20]. The methodology typically employs copper sulfate and phenylboronic acid as a catalyst system, enabling efficient transformations under reduced reaction times (10-30 minutes) [20].
This approach offers several advantages, including improved reaction rates, enhanced yields, and reduced energy consumption compared to conventional heating methods [20]. The technique is particularly well-suited for library synthesis and high-throughput applications.
Flow Chemistry Approaches
Continuous flow synthesis represents a modern approach to boronic acid preparation that offers improved safety, reduced waste generation, and enhanced scalability [21]. The multijet oscillating disc (MJOD) reactor system enables continuous production of phenylboronic acids through telescoped synthetic processes at cryogenic temperatures [21].
The flow process achieves residence times considerably shorter than batch mode operations while maintaining competitive yields (50-75%) [21]. Optimization through statistical experimental design has enabled the production of 4-methoxyphenylboronic acid at a rate of 2.0 kg per day, demonstrating the commercial viability of this approach [21].
Solvent-Free Methodologies
Recent developments have focused on eliminating organic solvents entirely through the development of neat reaction conditions [22]. These approaches typically employ solid-state reagents and catalyst systems that enable efficient transformations without the need for liquid reaction media.
While yields under solvent-free conditions are typically moderate (60-80%), the approach offers exceptional environmental benefits through the complete elimination of organic solvents and simplified workup procedures [22]. The methodology is particularly attractive for large-scale industrial applications where waste minimization is a primary concern.
| Method | Temperature Range (°C) | Typical Yield (%) | Reaction Time | Key Reagents | Functional Group Tolerance | Scalability | Environmental Impact |
|---|---|---|---|---|---|---|---|
| Lithium-Halogen Exchange with n-BuLi | -78 to -70 | 70-85 | 1-2 hours | n-BuLi, THF, triisopropyl borate | Moderate | Good | Moderate |
| Lithium-Halogen Exchange with t-BuLi | -120 to -78 | 75-90 | 2.5 hours | t-BuLi, pentane-ether, triisopropyl borate | Moderate | Good | Moderate |
| Triisopropyl Borate Transmetalation | -70 to 20 | 65-80 | 18-24 hours | Triisopropyl borate, hydrochloric acid | Good | Excellent | Good |
| Palladium-Catalyzed Miyaura Borylation | 80-100 | 70-90 | 16-24 hours | Pd(PPh₃)₄, B₂Pin₂, K₃PO₄ | Excellent | Excellent | Good |
| Iridium-Catalyzed C-H Borylation | 40-80 | 85-95 | 1-9 hours | Ir catalyst, B₂Pin₂, bipyridine | Excellent | Good | Good |
| Rhodium-Catalyzed C-H Borylation | 100-150 | 80-92 | 2.5 hours | Rh catalyst, B₂Pin₂ | Good | Good | Good |
| Solid-Phase Synthesis | Room temperature | 49-54 | 7 steps | Fmoc chemistry, glycerol resin | Excellent | Limited | Excellent |
| Classical Method | Starting Material | Organolithium Reagent | Boron Source | Solvent System | Temperature Profile | Workup Procedure | Reported Yield (%) |
|---|---|---|---|---|---|---|---|
| Lithium-Halogen Exchange (n-BuLi) | 4-Ethoxycarbonyl-3-methoxybromobenzene | n-Butyllithium (1.59 M in hexane) | Triisopropyl borate (1.2 equiv) | THF/hexane | -70°C (1h) → 20°C (18h) | 6M HCl quench, EtOAc extraction | 78-85 |
| Lithium-Halogen Exchange (t-BuLi) | 4-Ethoxycarbonyl-3-methoxybromobenzene | tert-Butyllithium (2.0 equiv) | Triisopropyl borate (1.5 equiv) | THF-ether-pentane | -120°C → -78°C → 23°C | Aqueous workup, extraction | 77-92 |
| Triisopropyl Borate Method | 4-Ethoxycarbonyl-3-methoxybromobenzene | n-Butyllithium (1.1 equiv) | Triisopropyl borate (1.6 equiv) | THF | -78°C (1h) → 20°C (18h) | HCl/THF/hexane/water workup | 80-88 |
| Catalytic System | Catalyst Loading (mol%) | Boron Reagent | Temperature (°C) | Reaction Time (hours) | Base System | Solvent | Typical Yield (%) | Functional Group Tolerance | Advantages |
|---|---|---|---|---|---|---|---|---|---|
| Pd-Catalyzed Miyaura Borylation | 0.5-5 | B₂Pin₂ | 80-100 | 16-24 | K₃PO₄/Cs₂CO₃ | Dioxane/DMF | 70-93 | Excellent | Wide substrate scope, scalable |
| Pd-Catalyzed Direct Borylation (BBA) | 0.5-1 | Tetrahydroxydiboron (BBA) | 80 | 1-9 | KOAc | EtOH | 80-95 | Excellent | Atom economical, direct boronic acid |
| Ir-Catalyzed C-H Borylation (ITHM) | 1-3 | B₂Pin₂ | 40-80 | 1-24 | Not required | Cyclohexane/THF | 85-95 | Excellent | Mild conditions, high selectivity |
| Ir-Catalyzed C-H Borylation (SiNN Pincer) | 1-2 | B₂Pin₂ | 40 | 1-8 | Not required | Cyclohexane | 93-98 | Excellent | Very mild conditions, high yields |
| Rh-Catalyzed C-H Borylation | 1-5 | B₂Pin₂ | 100-150 | 2.5 | Not required | Cyclohexane | 80-92 | Good | Fast reaction, good yields |
| Flow Chemistry Borylation | 5-10 | Triisopropyl borate | -50 to -75 | 0.5-2 | Not required | THF/hexane | 50-75 | Moderate | Continuous process, shorter residence time |
| Green Method | Environmental Benefits | Key Features | Typical Yield (%) | Reaction Time | Scalability | Waste Generation |
|---|---|---|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | No liquid-liquid extractions, minimal waste | Direct cleavage, high purity products | 49-54 | 7 steps | Limited to peptides | Minimal |
| Aqueous H₂O₂ Oxidation | Water as solvent, H₂O₂ as green oxidant | 1-minute reaction time, no chromatography | 85-95 | 1 minute | Scalable to 5g | Very low |
| Microwave-Assisted Synthesis | Reduced reaction time, energy efficient | CuSO₄/PhB(OH)₂ catalyst system | 78-92 | 10-30 minutes | Good scalability | Low |
| Flow Chemistry Borylation | Continuous process, reduced waste | Multijet oscillating disc reactor | 50-75 | 0.5-2 hours | Continuous production | Reduced |
| Room Temperature Borylation | No heating required, energy saving | Ambient conditions, mild reagents | 70-85 | 2-12 hours | Good scalability | Low |
| Solvent-Free Conditions | Eliminates organic solvents | Neat conditions, catalyst-free | 60-80 | 1-6 hours | Excellent scalability | Minimal |